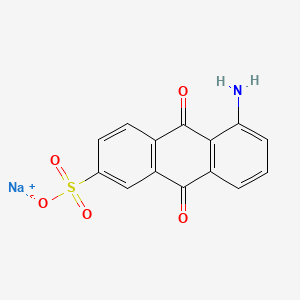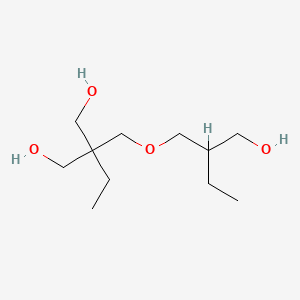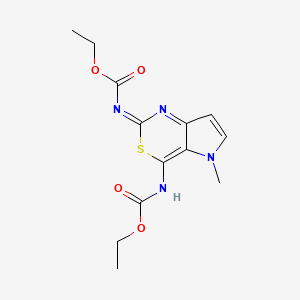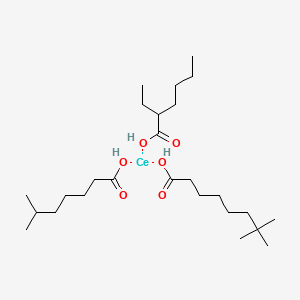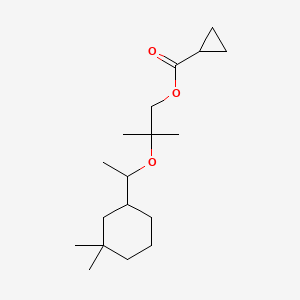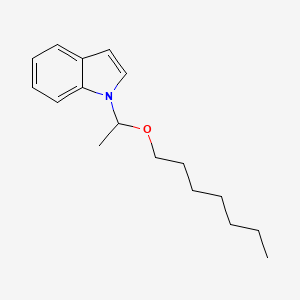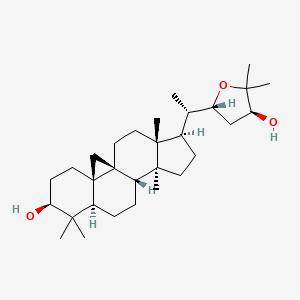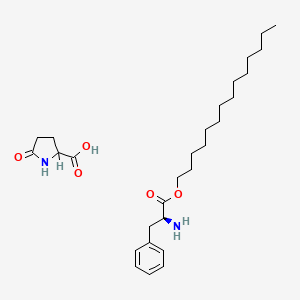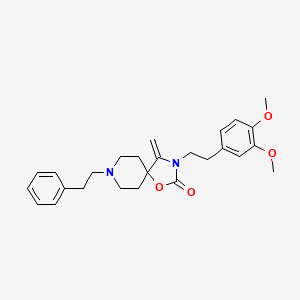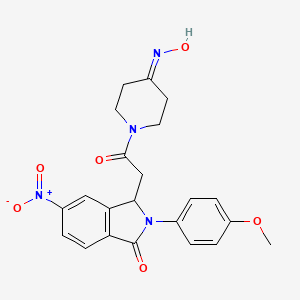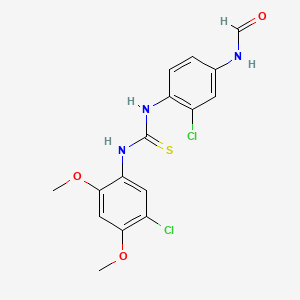![molecular formula C31H49Cl2NO B12689332 2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium CAS No. 93982-10-6](/img/structure/B12689332.png)
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound with a unique structure that combines phenolate and azanium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium typically involves multiple steps. One common method includes the reaction of tert-butylphenol with a chlorinating agent to form the dichloro(phenyl)methyl intermediate. This intermediate is then reacted with dodecyl-dimethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are crucial in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolates .
Scientific Research Applications
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism by which 2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolate group can participate in hydrogen bonding and electrostatic interactions, while the azanium group can interact with negatively charged sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butylphenol: A similar compound with antioxidant properties, commonly used in the stabilization of polymers and other materials.
Dodecyl-dimethylamine: A related compound used in surfactants and detergents.
Uniqueness
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is unique due to its combination of phenolate and azanium groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
CAS No. |
93982-10-6 |
|---|---|
Molecular Formula |
C31H49Cl2NO |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium |
InChI |
InChI=1S/C21H36Cl2N.C10H14O/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;1-10(2,3)8-6-4-5-7-9(8)11/h13-15,17-18H,4-12,16,19H2,1-3H3;4-7,11H,1-3H3/q+1;/p-1 |
InChI Key |
IDERQIVKNPWRRM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.CC(C)(C)C1=CC=CC=C1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


